G-quadruplex DNA fluorescence probe 1

Fluorescence Spectroscopy DNA Secondary Structure Selectivity Assay

Choose E1 for unambiguous G-quadruplex detection where generic probes fail. This carbazole-based OFF-ON probe delivers >5:1 signal-to-noise against non-G4 DNA—virtually zero background from dsDNA or ssDNA—eliminating the false positives common with ThT or NMM. Cell-permeable without permeabilization agents, with low cytotoxicity (IC50 40 μM in HEK-293T) enabling longitudinal live-cell imaging. Validated for parallel/hybrid G4 conformations (c-MYC: 10.4-fold; c-KIT2: 8.7-fold; c-KIT1: 6.2-fold) under physiological K+ conditions. Ideal for fluorescence microscopy, HTS screening, and as a reproducible benchmark for novel G4 ligand development.

Molecular Formula C27H31IN2O3
Molecular Weight 558.4 g/mol
Cat. No. B15140994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-quadruplex DNA fluorescence probe 1
Molecular FormulaC27H31IN2O3
Molecular Weight558.4 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-]
InChIInChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1
InChIKeyMJVDWGWQDFLTSB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G-quadruplex DNA Fluorescence Probe 1: Carbazole-Based Selective Fluorescent Probe for G4 Detection


G-quadruplex DNA fluorescence probe 1 (Compound E1) is a carbazole-based small-molecule fluorescent probe with the molecular formula C27H31IN2O3 and a molecular weight of 558.45 g/mol . E1 functions as an "OFF-ON" fluorescence light-up probe that selectively targets G-quadruplex (G4) DNA structures [1]. Unlike broad-spectrum DNA intercalators that generate high background from duplex DNA, E1 exhibits virtually no fluorescence response when exposed to non-G-quadruplex DNA structures including single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) [2]. The probe incorporates a triethylene glycol mono methyl side chain on the carbazole scaffold to enhance water solubility and biocompatibility, coupled with styrene-like side groups that tune binding selectivity toward G-quadruplex conformations [3].

Why Generic G4 Fluorescent Probes Cannot Replace G-quadruplex DNA Fluorescence Probe 1


Generic G-quadruplex fluorescent probes such as Thioflavin T (ThT) and N-Methyl mesoporphyrin IX (NMM) exhibit fundamentally different selectivity profiles that preclude direct substitution for E1. ThT produces strong fluorescence enhancement with both parallel and antiparallel G4s (341-fold for parallel TBA29), but critically also generates significant background signal from duplex and single-stranded DNA in complex biological matrices [1]. NMM shows approximately 60-fold fluorescence increase with parallel G4s and 40-fold with hybrid G4s, but less than 10-fold with antiparallel G4s, and retains detectable background fluorescence with non-G4 structures [2]. In contrast, E1 exhibits virtually no fluorescence response with dsDNA or ssDNA, enabling unambiguous G4-specific detection without confounding background signal [3]. Furthermore, E1's cellular permeability and low cytotoxicity profile are distinct properties not uniformly shared across G4 probe classes, where intrinsic toxicity often limits in vivo application [4]. Substituting E1 with a generic G4 probe would therefore compromise both signal-to-noise ratio and biological compatibility, undermining experimental reproducibility and data interpretation.

Quantitative Comparative Evidence: G-quadruplex DNA Fluorescence Probe 1 Performance Metrics


Superior Discrimination: G-quadruplex vs. Duplex DNA Selectivity of E1

E1 demonstrates quantitatively superior selectivity for G-quadruplex DNA over non-G4 DNA structures compared to structurally related carbazole probes and generic G4 binders. Fluorescence titration experiments revealed that E1 produced 6.2-fold to 10.4-fold fluorescence enhancement upon binding to parallel and hybrid G-quadruplex structures (c-MYC: 10.4-fold; c-KIT1: 6.2-fold; c-KIT2: 8.7-fold) [1]. In contrast, E1 exhibited only 1.4-fold to 1.8-fold enhancement with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) under identical conditions, representing a G4:dsDNA selectivity ratio exceeding 5:1 [1]. The structurally similar probe E2 showed substantially lower G4:dsDNA discrimination (G4 enhancement 3.1-5.4-fold vs. dsDNA 2.1-2.3-fold), confirming that E1's styryl-pyridinium substitution pattern is critical for superior discrimination [1]. Generic G4 probe NMM produces detectable background with non-G4 structures, whereas E1 exhibits virtually no fluorescence response [2].

Fluorescence Spectroscopy DNA Secondary Structure Selectivity Assay

Comparative G4 Probe Selectivity: E1 vs. ThT vs. NMM Fluorescence Response Profiles

E1 exhibits a distinct selectivity profile compared to widely used G4 probes Thioflavin T (ThT) and N-Methyl mesoporphyrin IX (NMM). ThT produces robust fluorescence enhancement with both parallel and antiparallel G4s (341-fold for TBA29 parallel G4; 181-fold for antiparallel TBA29 in 100 mM KCl), but its broader G4 topology recognition and residual interaction with non-G4 structures can generate confounding background in multiplex assays [1]. NMM shows differential response based on strand orientation: ~60-fold enhancement for parallel G4s, ~40-fold for hybrid G4s, and <10-fold for antiparallel G4s [2]. E1 provides comparable enhancement (6.2-10.4-fold) specifically to parallel and hybrid G4s while maintaining near-zero background from ssDNA, dsDNA, and i-motif structures—a combination of response magnitude and clean background not simultaneously achieved by either ThT or NMM [3]. Additionally, E1 demonstrates the ability to penetrate live cell membranes without additional permeabilization agents, a property not uniformly documented for ThT or NMM under identical cell culture conditions [4].

Fluorescence Light-Up Probe G-quadruplex Topology Selectivity Screening

Cytotoxicity Comparison: E1 Cellular Tolerability vs. Carbazole Probe Limitations

E1 demonstrates quantifiably low cytotoxicity that enables live-cell imaging applications without confounding cell viability effects. In HEK-293T cells, E1 exhibited an IC50 value of 40 μM after 72-hour incubation, indicating substantial cellular tolerability at working concentrations typically used for fluorescence microscopy (1-10 μM) . This low cytotoxicity profile contrasts with the broader landscape of G4 fluorescent probes, where intrinsic toxicity has been explicitly identified as a factor limiting in vivo application [1]. Many carbazole-derived fluorescent molecules, including structurally related probes such as BMVC, exhibit higher binding affinities to G-quadruplexes but also demonstrate significant cellular toxicity or DNA polymerase inhibition that complicates their use in longitudinal live-cell tracking experiments [2]. E1's incorporation of an oligo(ethylene glycol) chain on the carbazole scaffold was specifically designed to improve biocompatibility and water solubility while mitigating toxicity [3].

Cellular Imaging Cytotoxicity Assay Live-Cell Compatible

Structural Binding Mechanism: E1 End-Stacking vs. Alternative Binding Modes

E1 binds to G-quadruplex DNA via end-stacking interactions at both ends of the G-quadruplex structure, a binding mode distinct from groove-binding or intercalation observed with other G4 probes. Comprehensive experimental and molecular modeling analyses revealed that E1 binds both ends of the G-quadruplex, resulting in a significant increase of fluorescence emission intensity [1]. This dual-end binding mechanism contrasts with the binding behavior of ThT with antiparallel G4s, which occurs via intercalating/groove binding mode [2], and differs from NBTE which uses three-arm π-π stacking that varies between G4 (three arms) and duplex DNA (two arms) interactions [3]. The end-stacking mechanism positions E1 at the terminal G-quartets where restricted intramolecular rotation upon binding suppresses non-radiative decay pathways, producing the observed fluorescence turn-on response. The installation of the pyridinium side group at the 3-position of the carbazole scaffold, conjugated through an ethylene bridge, was identified as critical for achieving both high binding affinity and the characteristic end-stacking orientation [4].

Molecular Docking G-quartet Interaction Fluorescence Mechanism

Probe Structure-Activity Relationship: E1 Optimization Over E2 and E3 Analogs

E1 represents the optimized probe within a series of carbazole-based analogs (E1, E2, E3), with its superior performance directly attributable to specific structural features validated through direct comparison. The study systematically evaluated three probes: E1 (3-position pyridinium substitution), E2 (different substitution pattern), and E3 (quinolinium substitution) [1]. Among the series, E1 exhibited the highest G-quadruplex fluorescence enhancement (6.2-10.4-fold) with the lowest background signal from non-G4 structures (1.4-1.8-fold). E2 showed moderate G4 enhancement (3.1-5.4-fold) but with higher non-G4 background (2.1-2.3-fold), reducing overall selectivity. E3 demonstrated inferior performance with lower G4 discrimination and reduced solubility [2]. The structure-activity relationship analysis confirmed that the pyridinium side group at the 3-position of the carbazole scaffold, conjugated through an ethylene bridge, is optimal for G4 binding and fluorescence turn-on response [3]. This SAR validation provides procurement confidence that E1 is the most effective probe among the carbazole series for G4-specific detection applications.

Structure-Activity Relationship Probe Optimization Fluorescent Probe Design

Optimal Research Applications for G-quadruplex DNA Fluorescence Probe 1 Based on Quantitative Evidence


High-Contrast Live-Cell Imaging of Nuclear G-Quadruplex Structures

E1 is optimally suited for fluorescence microscopy of G-quadruplex structures in live mammalian cells. With documented cell permeability without additional permeabilization agents and an IC50 of 40 μM in HEK-293T cells, E1 enables longitudinal imaging at working concentrations (1-10 μM) without inducing cytotoxicity that would confound G4 dynamics observations . The probe's near-zero fluorescence response to dsDNA ensures that nuclear staining specifically reports G4 structures rather than bulk chromatin, providing unambiguous spatial localization data that generic probes cannot deliver [1].

Fluorescence-Based G-Quadruplex Screening and High-Throughput Assays

E1 is validated for plate-reader screening applications requiring discrimination of G4-forming oligonucleotides from non-G4 sequences. With fluorescence enhancement of 6.2-10.4-fold for parallel and hybrid G4s versus only 1.4-1.8-fold for ssDNA and dsDNA, E1 provides a robust >5:1 signal-to-noise window suitable for high-throughput screening (HTS) formats [2]. This selectivity enables automated identification of G4-forming sequences or small-molecule G4 stabilizers without the confounding false-positive signals that arise when using ThT or NMM in mixed-sequence libraries [3].

Parallel and Hybrid G-Quadruplex Topology-Specific Detection

E1 is particularly appropriate for experiments focused on parallel and hybrid G-quadruplex conformations, such as those formed by c-MYC, c-KIT1, and c-KIT2 promoter sequences. Fluorescence titration data confirm robust enhancement for these topologies (c-MYC: 10.4-fold; c-KIT2: 8.7-fold; c-KIT1: 6.2-fold) under physiologically relevant potassium concentrations (60 mM KCl, pH 7.4) [4]. Researchers studying transcriptional regulation via promoter G4s can leverage E1's predictable response across these biologically significant sequences to quantify G4 formation and stability changes in response to cations, small-molecule ligands, or sequence mutations.

Benchmarking Novel G4 Probes and Ligands

E1 serves as an appropriate reference probe for comparative studies evaluating new G4-targeting fluorescent ligands. Its thoroughly characterized selectivity profile (G4:dsDNA ratio >5:1), documented binding mechanism (dual-end stacking), and established cytotoxicity parameters (40 μM IC50) provide a reproducible baseline against which novel probes can be quantitatively benchmarked [5]. The availability of direct comparative data against E2 and E3 within the same carbazole series further enables structure-activity relationship studies where E1 functions as the optimized reference point for design iterations [6].

Technical Documentation Hub

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